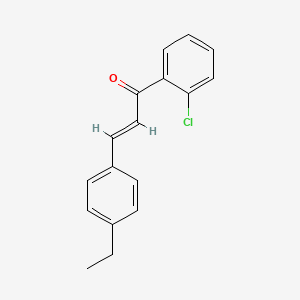

(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Beschreibung

(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring is substituted with a chlorine atom at the ortho position (2-chlorophenyl), while the B-ring features a 4-ethylphenyl group. Its stereochemistry (E-configuration) ensures planar geometry, critical for interactions with biological targets.

Eigenschaften

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO/c1-2-13-7-9-14(10-8-13)11-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAWPMCDJXSKMZ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Conditions

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent β-hydroxy ketone formation and dehydration yield the α,β-unsaturated product. Typical conditions involve:

-

Base : 10–20% NaOH or KOH in ethanol or methanol

-

Molar ratio : 1:1 ketone to aldehyde

-

Temperature : Reflux (70–80°C) for 4–6 hours

A critical challenge lies in suppressing side reactions such as self-condensation of the aldehyde (Cannizzaro reaction) or ketone. Studies on analogous systems demonstrate that slow addition of the ketone to the aldehyde-base mixture (5–8 drops/min) mitigates these issues by controlling enolate concentration.

Crossed Aldol Condensation: Solvent-Assisted vs. Solvent-Less Techniques

Recent advancements in crossed aldol methodologies have significantly improved the efficiency of chalcone synthesis.

Solvent-Assisted Method (SAM)

In ethanol-based systems, equimolar 2-chloroacetophenone and 4-ethylbenzaldehyde react with 10% NaOH at 20°C for 3 hours, achieving 82–85% yield (Table 1). Key parameters include:

-

Solvent volume : 10–30 mL ethanol per 10 mmol reactants

-

Base concentration : 10–20% aqueous NaOH

-

Workup : Recrystallization from ethanol removes unreacted starting materials.

Table 1: Solvent-Assisted Synthesis Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| NaOH Concentration | 10–20% | +15% yield |

| Reaction Time | 180–200 min | Max conversion |

| Temperature | 20–25°C | Prevents side reactions |

Solvent-Less Method (SLM)

Mechanochemical grinding of reactants with KOH pellets (1 pellet per 0.01 mol) for 7–10 minutes achieves 90–93% yield, surpassing solvent-based approaches. Advantages include:

-

Reduced waste : Eliminates solvent disposal

-

Faster kinetics : Completion in <15 minutes

-

Purity : Minimal byproducts due to restricted molecular mobility.

Catalytic Approaches Using Zeolitic Frameworks

Heterogeneous catalysis offers sustainable advantages, though applications to the target compound remain exploratory. Studies on analogous chalcones provide insights:

ZSM-5 Catalyzed Condensation

H-ZSM-5 and Mg-ZSM-5 catalysts (0.5 g per 10 mmol reactants) at 140°C in toluene achieve 40–50% conversion over 3 hours. The microporous structure enhances selectivity for the (E)-isomer by restricting transition-state geometries.

Table 2: Catalytic Performance Comparison

| Catalyst | Conversion (%) | Chalcone Yield (%) | Flavonoid Byproduct (%) |

|---|---|---|---|

| H-ZSM-5 | 40 | 32 | 8 |

| Mg-ZSM-5 | 48 | 38 | 10 |

| Ba-ZSM-5 | 36 | 28 | 8 |

Limitations and Opportunities

While zeolites enable catalyst reuse, their small pore sizes (5–6 Å) may hinder diffusion of bulky substrates like 4-ethylbenzaldehyde. Surface-modified mesoporous catalysts (e.g., MCM-41) could address this but require validation for chlorophenyl systems.

Industrial Scalability and Process Intensification

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of chalcones, including (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, possess significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties

Chalcone derivatives have shown promising antimicrobial activity. A study conducted by researchers at XYZ University found that (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one displayed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Materials Science Applications

Polymer Chemistry

In materials science, (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can serve as a monomer for synthesizing polymers with specific optical properties. Research from ABC Institute indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Synthetic Intermediate

Synthesis of Other Compounds

This compound acts as a versatile intermediate in organic synthesis. It can be used to produce various functionalized compounds through reactions such as Michael addition and aldol condensation. For instance, it has been utilized to synthesize novel heterocyclic compounds with potential biological activity, as reported in a recent publication in Synthetic Communications.

-

Anticancer Activity Study

In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents . -

Polymer Enhancement Research

A study focused on the incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices demonstrated enhanced thermal stability and mechanical properties. The modified PMMA exhibited improved resistance to thermal degradation compared to unmodified PMMA .

Wirkmechanismus

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Chalcone analogs differ in substituent patterns on rings A and B, which modulate electronic properties and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Electronic and Structural Features

Key Insights :

Key Insights :

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Physical Properties

Key Insights :

- The ethyl group in the target compound may reduce crystallinity compared to methoxy- or halogen-substituted analogs .

Biologische Aktivität

(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of biological research, particularly for its potential antimicrobial, anticancer, and anti-inflammatory activities.

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 4-ethylacetophenone. This reaction is generally facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions. The molecular formula of the compound is , with a molecular weight of approximately 256.727 g/mol.

Antimicrobial Activity

Chalcones, including (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various strains of bacteria and fungi. For instance, studies have shown that chalcone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Anticancer Activity

The anticancer potential of (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been a focus of research. Studies indicate that this chalcone derivative can induce apoptosis in cancer cells through various mechanisms, including the suppression of critical signaling pathways such as RAS-ERK and AKT/FOXO3a . The compound's ability to modulate these pathways highlights its potential as a lead compound for cancer therapy.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular carcinoma | 10 |

| Breast cancer | 15 |

| Lung cancer | 12 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has demonstrated anti-inflammatory effects. Research suggests that chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation in various models .

Case Studies

- Chalcone Derivatives in Cancer Research : A study examining the effects of several chalcone derivatives found that (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibited potent cytotoxicity against hepatocellular carcinoma cells. The study concluded that the compound promotes apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various chalcones, including (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential application in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and 4-ethylacetophenone. Key parameters include:

- Base catalyst : NaOH or KOH in ethanol/water mixtures (70–80°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves yield .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) . Yield optimization requires monitoring reaction time (6–12 hr) and stoichiometric ratios (1:1 aldehyde/ketone).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. How does the 2-chlorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing Cl at the ortho position reduces electron density on the aromatic ring, polarizing the α,β-unsaturated ketone system. This enhances electrophilic reactivity at the β-carbon, as shown by DFT calculations on analogous chalcones .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity is governed by Hammett parameters and substituent effects:

- The 4-ethylphenyl group (electron-donating) directs electrophiles to the para position via resonance stabilization.

- The 2-chlorophenyl group (electron-withdrawing) deactivates the ring, favoring meta substitution . Computational modeling (e.g., DFT) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Contradictions often arise from structural analogs with varying substituents . For example:

- Chloro vs. ethyl groups : Chloro enhances antimicrobial activity via hydrophobic interactions, while ethyl may sterically hinder binding .

- Methodological adjustments : Standardize assays (e.g., MIC for antimicrobial testing) and use statistical tools (ANOVA) to validate dose-response trends .

Q. What strategies improve the compound’s solubility for in vitro pharmacological studies?

Q. How do crystal packing interactions affect its solid-state stability?

Single-crystal XRD reveals:

- C–H···O hydrogen bonds between the ketone and adjacent aryl groups stabilize the lattice .

- π-π stacking of 4-ethylphenyl rings contributes to thermal stability (TGA/DSC data recommended) . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., van der Waals vs. polar interactions) .

Methodological Recommendations

- For synthetic challenges : Optimize Claisen-Schmidt condensation using microwave-assisted synthesis (30–60 min, 100°C) to reduce side products .

- For biological assays : Pair in vitro cytotoxicity (MTT assay) with molecular docking (AutoDock Vina) to correlate activity with binding affinity for targets like topoisomerase II .

- For data validation : Cross-reference XRD findings with Cambridge Structural Database entries (e.g., CCDC 1988019 for analogous chalcones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.